molecular formula C21H21ClN4O2 B2477632 N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 2034298-13-8

N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2477632
CAS No.: 2034298-13-8
M. Wt: 396.88
InChI Key: GZWNXUUTNMZMMA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications

Molecular Imaging and Medical Imaging

Methoxy and fluorine analogs of N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide have been synthesized for potential use in medical imaging. These analogs exhibit affinities comparable to the CB1 reference antagonist SR141716, making them suitable for use in positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptor imaging. This application is significant in the context of neurological research and diagnosis (Tobiishi et al., 2007).

Antimicrobial Potential

A series of compounds related to this compound have shown potential as antimicrobial agents. These compounds were tested against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, indicating their relevance in the development of new antimicrobial drugs (Desai et al., 2011).

Cancer Research

Compounds related to this compound have been studied for their cytotoxicity against cancer cells. For instance, some derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the ongoing research in cancer treatment and drug development (Hassan et al., 2014).

Synthesis and Characterization

The compound and its derivatives have been a focus in the field of organic synthesis and characterization. Studies have demonstrated various methods for synthesizing these compounds, elucidating their structural properties, and exploring their potential applications in different fields of chemistry and biology (Kumar & Vijayakumar, 2018).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-25-11-15(10-23-25)18-13-26(12-14-5-3-4-6-17(14)18)21(27)24-19-9-16(22)7-8-20(19)28-2/h3-11,18H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWNXUUTNMZMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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